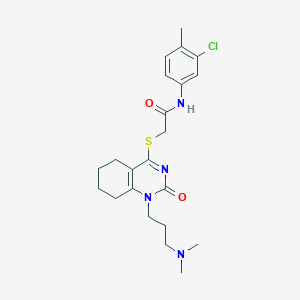
N-(3-chloro-4-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H29ClN4O2S and its molecular weight is 449.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-chloro-4-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a chloro-substituted aromatic ring and a hexahydroquinazoline moiety, which may contribute to its pharmacological properties.
The molecular formula of this compound is C21H27ClN4O2S, with a molecular weight of approximately 435.0 g/mol. The detailed structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H27ClN4O2S |
| Molecular Weight | 435.0 g/mol |
| CAS Number | 898434-18-9 |
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections will detail specific findings related to the biological activity of this compound.
Anticancer Activity
Preliminary studies suggest that this compound may possess significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays have been conducted using various cancer cell lines such as HeLa and A549. Compounds structurally related to this compound have shown IC50 values ranging from 80 nM to 200 nM against these cell lines . This suggests a potential for this compound to inhibit cell proliferation effectively.
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization. Similar compounds have demonstrated the ability to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis .
Antimicrobial Activity
Compounds containing similar functional groups have also been evaluated for their antimicrobial properties:
- Broad-Spectrum Activity : Research indicates that related compounds exhibit activity against a range of bacterial strains. The potential for this compound to act against both Gram-positive and Gram-negative bacteria is an area of ongoing investigation.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : Modifications to the aromatic ring and the hexahydroquinazoline structure can significantly influence the potency and selectivity of the compound against various biological targets. For example, introducing electron-donating groups on the phenyl ring has been associated with increased anticancer activity .
Case Studies
A few notable studies have highlighted the biological activities of structurally similar compounds:
- Study on Quinazoline Derivatives : A study published in the Journal of Medicinal Chemistry demonstrated that certain quinazoline derivatives exhibited potent inhibitory effects on receptor tyrosine kinases involved in cancer progression . These findings underscore the relevance of structural analogs in assessing potential therapeutic applications.
- Antiproliferative Effects : In research assessing various derivatives against melanoma cell lines (A375 and M14), compounds with similar scaffolds showed IC50 values as low as 1.1 nM . This emphasizes the potential efficacy of modifications within this chemical class.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O2S/c1-15-9-10-16(13-18(15)23)24-20(28)14-30-21-17-7-4-5-8-19(17)27(22(29)25-21)12-6-11-26(2)3/h9-10,13H,4-8,11-12,14H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCDLVPUVCLUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














